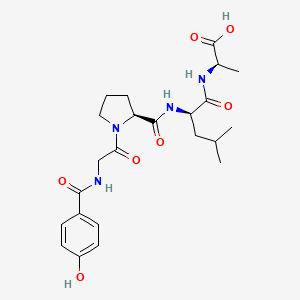![molecular formula C16H23NO4 B14221959 N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide CAS No. 823797-46-2](/img/structure/B14221959.png)
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide is an organic compound with a complex structure that includes a dimethoxyphenyl group and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a heptanoic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of boron reagents in Suzuki–Miyaura coupling reactions has been explored for similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in cell growth and differentiation. This compound has been shown to affect protein kinases and phosphodiesterases, which play crucial roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,4-Dimethoxybenzylamine: This compound shares the dimethoxyphenyl group and is used in similar applications.
N-[(2,4-Dimethoxyphenyl)methyl]-2,5-dimethylaniline: Another related compound with similar structural features and applications.
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide is unique due to its specific heptanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields.
Properties
CAS No. |
823797-46-2 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-oxoheptanamide |
InChI |
InChI=1S/C16H23NO4/c1-12(18)6-4-5-7-16(19)17-11-13-8-9-14(20-2)10-15(13)21-3/h8-10H,4-7,11H2,1-3H3,(H,17,19) |
InChI Key |
ODMFXVMBWNGUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC(=O)NCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


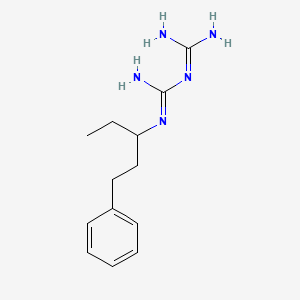
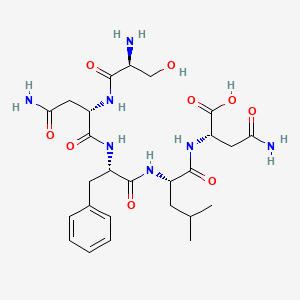
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
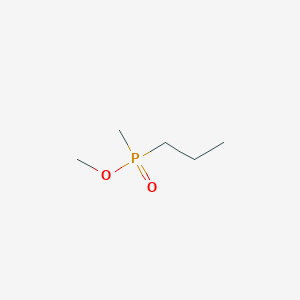

![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
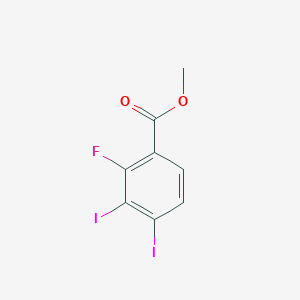
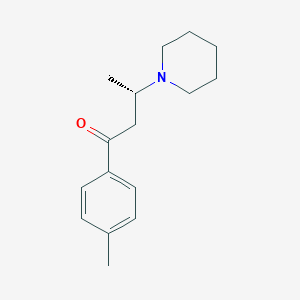
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
